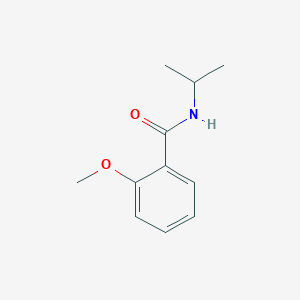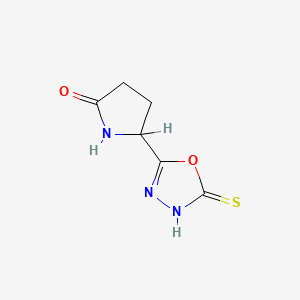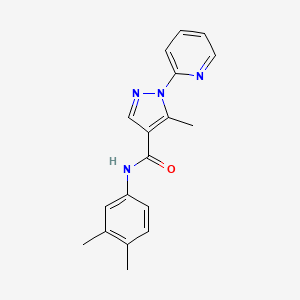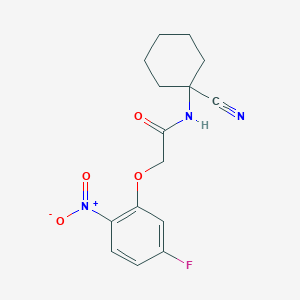
N-Isopropyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-2-methoxybenzamide is an organic compound with the molecular formula C11H15NO2 It is a benzamide derivative, characterized by the presence of an isopropyl group and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Isopropyl-2-methoxybenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its rapid, mild, and eco-friendly nature.
Another synthetic route involves the reaction of isopropylamine with ortho-anisaldehyde in toluene at room temperature, followed by reduction with sodium tetrahydroborate in methanol, and subsequent acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The use of ultrasonic irradiation and environmentally benign catalysts is preferred to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-2-methoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium tetrahydroborate.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy and isopropyl groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents (DMP, IBX) in the presence of co-oxidants like Oxone®.
Reduction: Sodium tetrahydroborate in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., benzophenone derivatives) and reduced amides.
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-2-methoxybenzamide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Isopropyl-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a catalyst, it facilitates the oxidation of alcohols by generating reactive iodine species that promote the oxidation process . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: This compound is similar in structure but contains an iodine atom, which enhances its reactivity as a catalyst for alcohol oxidation.
N-Isopropyl-2-iodobenzamide: Another similar compound with an iodine atom, used for similar catalytic applications.
Uniqueness
N-Isopropyl-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy group enhances its solubility and reactivity in certain reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-methoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-11(13)9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
HLJOTMHBUBWEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)




![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)



![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)



